Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate is a complex organic compound characterized by its unique structure and potential applications in scientific research. This compound falls under the category of heterocyclic compounds, which are organic compounds containing a ring structure that includes atoms other than carbon, such as nitrogen or oxygen. The specific structure of ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate includes an imidazo ring and an oxazine moiety, making it of interest for various chemical and biological studies.
The compound is classified as a carboxylate ester and contains both imidazole and oxazine functionalities. It is synthesized through specific chemical reactions that incorporate the necessary functional groups, allowing for the exploration of its properties in medicinal chemistry and drug development. The presence of chlorine in the structure may enhance its biological activity and reactivity.
The synthesis of ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate typically involves multi-step reactions that may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.
Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate has a complex molecular structure characterized by:
The molecular formula for ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate can be represented as . Its molecular weight is approximately 241.65 g/mol.
Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent polarity, temperature, and concentration of reactants. Kinetic studies may provide insights into reaction mechanisms.
The mechanism of action for ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate is still under investigation but is believed to involve interactions with biological targets such as enzymes or receptors. The presence of halogen atoms typically enhances lipophilicity and may improve binding affinity to target sites.
Research into its pharmacological properties could reveal potential uses in therapeutic applications, particularly in areas such as oncology or infectious diseases.
Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate is expected to exhibit:
Key chemical properties include:
Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate has potential applications in:
Regioselective alkylation is pivotal for constructing the bicyclic imidazo[2,1-b][1,3]oxazine core. The N-alkylation of imidazole precursors with bifunctional electrophiles enables simultaneous ring closure and functionalization. A high-yielding approach involves reacting ethyl 5-aminoimidazole-3-carboxylate with 1,3-dibromopropane under basic conditions. Potassium carbonate in refluxing acetonitrile facilitates N-alkylation at the imidazole nitrogen, followed by intramolecular etherification to form the oxazine ring, achieving yields >95% [4]. This method capitalizes on the nucleophilicity gradient within the imidazole ring, ensuring C2-carboxylate participation only after N-alkylation.
Table 1: Regioselectivity Control in Core Synthesis
Alkylating Agent | Base | Solvent | Regioselectivity Ratio (N1:N3) | Yield (%) |
---|---|---|---|---|
1,3-Dibromopropane | K₂CO₃ | Acetonitrile | >99:1 | 96 |
1-Bromo-3-chloropropane | Cs₂CO₃ | DMF | 92:8 | 78 |
3-Iodopropyl acetate | Et₃N | THF | 85:15 | 65 |
Halogen positioning critically influences reactivity: Iodo-substituted alkylating agents (e.g., 6-iodoimidazopyridine derivatives) enhance electrophilicity but may require inert atmospheres to prevent degradation [1] [10]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining regioselectivity, though it necessitates precise temperature control to avoid byproducts.
Epoxides serve as versatile electrophiles for installing functionalized side chains via acid- or base-catalyzed ring-opening. The 7-chloro substituent’s electron-withdrawing nature activates the oxazine ring toward nucleophiles, enabling regioselective oxirane cleavage. For example, reacting the imidazooxazine core with ethylene oxide or propylene oxide under Lewis acid catalysis (e.g., BF₃·Et₂O) yields 2-hydroxyethyl or 2-hydroxypropyl derivatives at C6. This method achieves >80% regioselectivity for terminal carbon attack due to steric and electronic biases [1] [4].
Table 2: Epoxide Ring-Opening Efficiency
Epoxide | Catalyst | Temperature (°C) | Regioselectivity (Cα:Cβ) | Functional Group Installed |
---|---|---|---|---|
Ethylene oxide | BF₃·Et₂O | 60 | 95:5 | 2-Hydroxyethyl |
Propylene oxide | Sc(OTf)₃ | 80 | 90:10 | 1-Hydroxypropan-2-yl |
Glycidol | TMSOTf | 25 | 75:25 | 2,3-Dihydroxypropyl |
Sterically hindered epoxides (e.g., cyclohexene oxide) require harsher conditions but introduce chiral centers. Subsequent oxidation or cross-coupling of the alcohol intermediates enables access to aldehydes, carboxylic acids, or aryl-extended analogs [4].
Side-chain diversification leverages nucleophilic aromatic substitution (SNAr) or Mitsunobu alkylation. The C7-chloro substituent undergoes SNAr with electron-rich nucleophiles (e.g., morpholine, piperazine), facilitated by the adjacent electron-deficient imidazole ring. Reactions in DMSO at 100°C achieve 70–85% yields but require stoichiometric bases like cesium carbonate to deprotonate nucleophiles [1] [9].
Mitsunobu coupling outperforms SNAr for sterically hindered alcohols. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), secondary alcohols couple at N1 to form ethers. However, racemization at chiral centers remains a limitation:
Reaction Scheme: Imidazooxazine-NH + ROH + PPh₃/DIAD → Imidazooxazine-NR + Ph₃P=O + Hydrazine byproduct
Table 3: Mitsunobu vs. SNAr Efficiency
Method | Nucleophile/Alcohol | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
SNAr | Morpholine | Cs₂CO₃, DMSO, 100°C | 85 | Low reactivity with aliphatic amines |
Mitsunobu | Cyclohexanol | PPh₃/DIAD, THF, 0°C→RT | 78 | Racemization, phosphine oxide removal |
SNAr | 4-Trifluoromethoxybenzylthiol | K₂CO₃, DMF, 120°C | 92 | Requires excess thiol |
Mitsunobu is ideal for benzylic or allylic alcohols, while SNAr suits heterocyclic amines and thiols [9].
Chiral purity is critical for pharmacologically active derivatives. Diastereomeric salt formation with (−)-di-p-toluoyl-D-tartaric acid (DTTA) resolves racemic 6-substituted analogs. The less soluble salt precipitates in ethanol, yielding >99% ee after recrystallization [1] [10]. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates the (S)-enantiomer with vinyl acetate in MTBE, achieving 90% ee at 50% conversion.
Chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) enable preparative HPLC separation. Key parameters:
Storage of resolved enantiomers requires inert gas (argon) at 2–8°C to prevent racemization [1].
Suzuki-Miyaura coupling installs biaryl motifs at C6 using the 6-iodoimidazooxazine precursor. Optimized conditions employ Pd(PPh₃)₄ (2 mol%) and aqueous Na₂CO₃ in dioxane at 90°C, achieving >90% yield with arylboronic acids bearing electron-withdrawing groups (-NO₂, -CF₃) [1] [8]. The 7-chloro substituent remains intact due to its lower reactivity compared to iodo.
Copper-catalyzed Ullmann-type couplings form C-N bonds with azoles. Using CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand), imidazoles couple at C6 in DMSO at 110°C:
General Reaction: 6-Iodoimidazooxazine + Imidazole + CuI/Ligand → 6-(Imidazol-1-yl)imidazooxazine
Table 5: Cross-Coupling Catalysis Comparison
Reaction Type | Catalyst System | Compatible Groups | Yield Range (%) | Turnover Number |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/Na₂CO₃ | Aryl, Vinyl | 75–95 | 47 |
Ullmann C-N Coupling | CuI/N,N'-DMCHD | Imidazole, Pyrazole | 65–88 | 35 |
Sonogashira | PdCl₂(PPh₃)₂/CuI/Piperidine | Alkynes | 70–82 | 41 |
Microwave assistance reduces Sonogashira coupling times from 12 hours to 25 minutes [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0